Cas no 735338-17-7 (Methyl 4-[[2-[2-cyano-3-oxo-3-(phenylamino)-1-propen-1-yl]phenoxy]methyl]benzoate)
![Methyl 4-[[2-[2-cyano-3-oxo-3-(phenylamino)-1-propen-1-yl]phenoxy]methyl]benzoate structure](https://it.kuujia.com/scimg/cas/735338-17-7x500.png)
735338-17-7 structure
Nome del prodotto:Methyl 4-[[2-[2-cyano-3-oxo-3-(phenylamino)-1-propen-1-yl]phenoxy]methyl]benzoate
Methyl 4-[[2-[2-cyano-3-oxo-3-(phenylamino)-1-propen-1-yl]phenoxy]methyl]benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26590113
- methyl 4-({2-[2-cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]phenoxy}methyl)benzoate
- Z46099898
- 735338-17-7
- methyl 4-[[2-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate
- Methyl 4-[[2-[2-cyano-3-oxo-3-(phenylamino)-1-propen-1-yl]phenoxy]methyl]benzoate
-
- Inchi: 1S/C25H20N2O4/c1-30-25(29)19-13-11-18(12-14-19)17-31-23-10-6-5-7-20(23)15-21(16-26)24(28)27-22-8-3-2-4-9-22/h2-15H,17H2,1H3,(H,27,28)
- Sorrisi: C(OC)(=O)C1=CC=C(COC2=CC=CC=C2C=C(C#N)C(=O)NC2=CC=CC=C2)C=C1
Proprietà calcolate
- Massa esatta: 412.14230712g/mol
- Massa monoisotopica: 412.14230712g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 31
- Conta legami ruotabili: 8
- Complessità: 681
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5
- Superficie polare topologica: 88.4Ų
Proprietà sperimentali
- Densità: 1.274±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 652.5±55.0 °C(Predicted)
- pka: 11.00±0.70(Predicted)
Methyl 4-[[2-[2-cyano-3-oxo-3-(phenylamino)-1-propen-1-yl]phenoxy]methyl]benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26590113-0.05g |
methyl 4-({2-[2-cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]phenoxy}methyl)benzoate |
735338-17-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
Methyl 4-[[2-[2-cyano-3-oxo-3-(phenylamino)-1-propen-1-yl]phenoxy]methyl]benzoate Letteratura correlata
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
735338-17-7 (Methyl 4-[[2-[2-cyano-3-oxo-3-(phenylamino)-1-propen-1-yl]phenoxy]methyl]benzoate) Prodotti correlati
- 3079-63-8(Z-GLY-ALA-OH)
- 309270-88-0(3-(2,2-dimethyloxan-4-yl)-4-phenylbutan-1-amine)
- 2014450-73-6(4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-OL)
- 2138045-44-8(2,2-difluoro-2-(1,8-naphthyridin-4-yl)acetic acid)
- 2137782-58-0({3-[Ethyl(methyl)amino]-2,2-difluoropropyl}(propyl)amine)
- 2013355-87-6(2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol)
- 1353958-48-1(N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride)
- 812640-83-8(1-(pyridin-2-yl)cyclopropylmethanamine)
- 2649059-54-9(methyl 2-{(chlorosulfonyl)imino(ethyl)oxo-lambda6-sulfanyl}pyridine-3-carboxylate)
- 1340291-27-1(1-cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
